molecular formula C10H10BrNO2 B1331478 n-(3-Bromophenyl)-3-oxobutanamide CAS No. 61579-06-4

n-(3-Bromophenyl)-3-oxobutanamide

Cat. No.: B1331478
CAS No.: 61579-06-4
M. Wt: 256.1 g/mol
InChI Key: RSQFOIHPOUSQTO-UHFFFAOYSA-N
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Description

n-(3-Bromophenyl)-3-oxobutanamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 3-oxobutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromophenyl)-3-oxobutanamide typically involves the reaction of 3-bromobenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: n-(3-Bromophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as nitration or sulfonation, under appropriate conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents like sodium amide or thiolates.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Derivatives with different substituents on the phenyl ring.

    Reduction Reactions: Alcohol derivatives of the original compound.

Scientific Research Applications

Chemistry: n-(3-Bromophenyl)-3-oxobutanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of n-(3-Bromophenyl)-3-oxobutanamide and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonyl group can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

  • n-(3-Fluorophenyl)-3-oxobutanamide
  • n-(3-Chlorophenyl)-3-oxobutanamide
  • n-(3-Iodophenyl)-3-oxobutanamide

Uniqueness: n-(3-Bromophenyl)-3-oxobutanamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Compared to its fluorine, chlorine, and iodine analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it a distinct and valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(3-bromophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQFOIHPOUSQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976321
Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61579-06-4, 6085-25-2
Record name 61579-06-4
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Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90976321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-bromophenyl)-3-oxobutanamide
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Synthesis routes and methods I

Procedure details

To a heated (80° C., oil bath temperature) solution of 20.00 g (0.12M) of m-bromoaniline in 200 mL of dry toluene was added dropwise over a period of 30 min. 12 g (0.14M) of diketene in 100 mL of dry toluene. When the addition was completed, the reaction mixture was brought to reflux for 5 h. The toluene was then removed in vacuo, resulting in a yellow solid. Recrystallisation from toluene afforded 14.70 g (48%) of product as light pink crystals: mp 94°-95° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

84 g of diketene were added over 20 minutes to a mixture of 172 g of m-bromo-aniline and 600 ml of benzene and the mixture was stirred for 5 hours at 20° C. The mixture was filtered and the precipitate was washed with benzene and isopropyl ether. The filtrate was vacuum filtered and evaporated to dryness to obtain 189 g of m-bromo-acetylacetanilide melting at 110° C.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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